Boc-4-bromo-D-phenylalanine methyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-4-bromo-D-phenylalanine methyl ester typically involves the protection of the amino group of 4-bromo-D-phenylalanine with a tert-butoxycarbonyl (Boc) group. This is followed by esterification of the carboxyl group with methanol. The reaction conditions often include the use of bases such as triethylamine and catalysts like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: Boc-4-bromo-D-phenylalanine methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester bond.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: 4-bromo-D-phenylalanine.
Deprotection: 4-bromo-D-phenylalanine methyl ester.
Scientific Research Applications
Boc-4-bromo-D-phenylalanine methyl ester is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as a building block in peptide synthesis and other organic synthesis applications.
Biology: It serves as a precursor for the synthesis of biologically active peptides and proteins.
Medicine: It is used in the development of pharmaceuticals and as a tool in drug discovery.
Industry: It is employed in the production of fine chemicals and specialty compounds
Mechanism of Action
The mechanism of action of Boc-4-bromo-D-phenylalanine methyl ester involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation .
Comparison with Similar Compounds
- Boc-4-chloro-D-phenylalanine methyl ester
- Boc-4-fluoro-D-phenylalanine methyl ester
- Boc-4-iodo-D-phenylalanine methyl ester
Comparison: Boc-4-bromo-D-phenylalanine methyl ester is unique due to the presence of the bromine atom, which can participate in specific substitution reactions that other halogenated derivatives may not. The bromine atom also influences the compound’s reactivity and physical properties, making it distinct from its chloro, fluoro, and iodo counterparts .
Properties
IUPAC Name |
methyl (2R)-3-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,19)/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFQRJWLHKSHPZ-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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